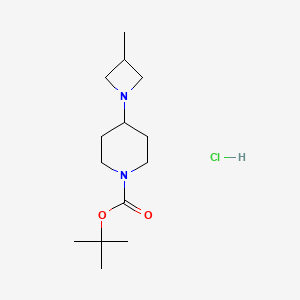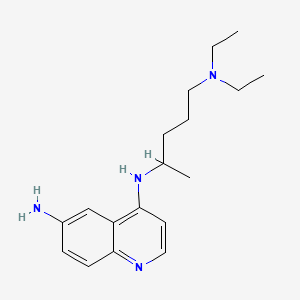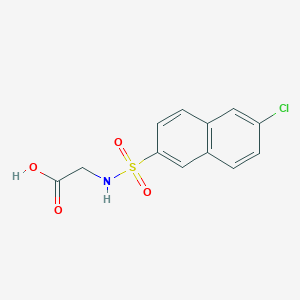
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is an organic compound belonging to the benzopyran family. This compound is known for its unique structural features, which include a benzopyran core with hydroxy, methyl, nitro, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with benzaldehyde derivatives.
Hydroxylation: The benzaldehyde derivative undergoes hydroxylation in the presence of hydrogen and carbon dioxide with a suitable catalyst to form a phenol derivative.
Esterification: The phenol derivative is then esterified with formic acid and a base to form the corresponding ester.
Methylation: The ester undergoes hydroxymethylation to introduce a methyl group.
Rearrangement: Finally, the methylated ester undergoes rearrangement to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one: Lacks the nitro group, which may result in different biological activities.
4H-1-Benzopyran-4-one: The parent compound without any substituents.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Contains methoxy and hydroxy groups, leading to different chemical properties.
Uniqueness
The presence of the nitro group in 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one makes it unique compared to its analogs. This functional group can significantly alter its reactivity and biological activity, making it a compound of interest for further research.
Propiedades
Número CAS |
62100-88-3 |
|---|---|
Fórmula molecular |
C16H11NO5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 |
Clave InChI |
CJQWKXNIPJSCPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)




![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
